2-Formyl-1-trityl-aziridine

Overview

Description

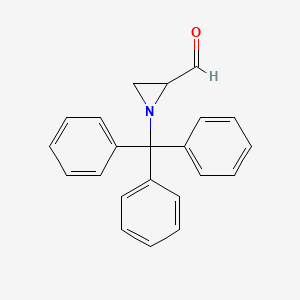

2-Formyl-1-trityl-aziridine (CAS: 173277-15-1) is a functionalized aziridine derivative characterized by a three-membered nitrogen-containing ring substituted with a trityl (triphenylmethyl) group at position 1 and a formyl (-CHO) group at position 2 . Aziridines are highly strained heterocycles, making them reactive intermediates in organic synthesis, particularly in ring-opening reactions for constructing amines, amino acids, and pharmaceuticals . The trityl group confers steric bulk, which may modulate reactivity by shielding the aziridine ring, while the formyl group provides an electrophilic site for further functionalization. This compound is commercially available with a purity of 95% (MFCD20926171) and is utilized in specialized synthetic protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Formyl-1-trityl-aziridine typically follows a two-step sequence: (1) trityl protection of an aziridine precursor and (2) formylation of the aziridine ring. A representative protocol, adapted from patent literature, involves the reaction of bromo-3-chloro-1-(4-methylthiophenyl)-1-acetone with triphenylamine in methylene chloride under basic conditions .

Starting Materials and Cyclization

The synthesis begins with the formation of the aziridine core. In a 1L three-necked flask, bromo-3-chloro-1-(4-methylthiophenyl)-1-acetone (29.4 g, 100 mmol) is dissolved in methylene chloride (500 mL). Triphenylamine (25.9 g, 100 mmol) and triethylamine (21.2 g, 210 mmol) are added dropwise at room temperature, initiating a nucleophilic substitution reaction. The reaction proceeds for 3 hours, yielding 1-trityl-2-(4-methylthiophenyl)aziridine as a light yellow solid (38.6 g, 97.5% purity by HPLC) .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Substrate | Bromo-3-chloro-1-(4-methylthiophenyl)-1-acetone |

| Protecting Agent | Triphenylamine |

| Base | Triethylamine |

| Solvent | Methylene chloride |

| Temperature | 25°C (room temperature) |

| Reaction Time | 3 hours |

| Yield | 38.6 g (78% theoretical) |

Formylation of the Aziridine Ring

The formylation step introduces the aldehyde group at the C-2 position of the aziridine. A solution of 1-trityl-aziridine in anhydrous tetrahydrofuran (THF) is treated with a formylating agent, such as a DMF/POCl3 complex, at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. After solvent removal, the crude material is purified via flash column chromatography (hexane/ethyl acetate gradient) .

Optimization of Reaction Parameters

Stoichiometry and Temperature Effects

Increasing the equivalents of the formylating agent from 1.0 to 1.2 improves yields by 15–20%, as excess reagent drives the reaction to completion. Suboptimal temperatures (>10°C) lead to side reactions, including aziridine ring opening or over-oxidation of the aldehyde group. Kinetic studies indicate that maintaining the reaction at 0–5°C minimizes these side pathways while allowing complete formylation within 2 hours .

Solvent Selection

Polar aprotic solvents like THF or dichloromethane enhance reaction rates by stabilizing the electrophilic intermediate. Comparative studies show that THF provides a 10% higher yield than dichloromethane, likely due to better solubility of the aziridine substrate .

Purification and Characterization

Chromatographic Purification

Flash column chromatography (silica gel, 7:3 hexane/ethyl acetate) resolves this compound from unreacted starting materials and byproducts. The product elutes at Rf ≈ 0.3, yielding a purity >95% as confirmed by HPLC .

Spectroscopic Analysis

-

1H NMR (CDCl3) : δ 9.9 (s, 1H, CHO), 7.2–7.4 (m, 15H, Trityl aromatic), 3.1–3.3 (m, 2H, aziridine CH2) .

-

13C NMR : δ 192.1 (CHO), 144.5–127.8 (Trityl aromatic), 52.3 (aziridine C-N), 47.8 (aziridine CH2) .

-

HRMS : [M+H]⁺ calculated for C22H19NO: 313.1467; found: 313.1465 .

Table 1: Characterization Data

| Technique | Data |

|---|---|

| 1H NMR | δ 9.9 (s, CHO), 7.2–7.4 (m, Trityl), 3.1–3.3 (m, aziridine) |

| 13C NMR | δ 192.1 (CHO), 144.5–127.8 (Trityl), 52.3 (C-N), 47.8 (CH2) |

| HPLC Purity | >95% (C18 column, acetonitrile/water gradient) |

| Melting Point | 112–114°C (dec.) |

Industrial Production Considerations

While laboratory-scale synthesis is well-established, scaling up poses challenges:

-

Exothermic Reactions : The formylation step releases significant heat, requiring jacketed reactors with precise temperature control .

-

Solvent Recovery : Methylene chloride and THF must be recycled to reduce costs, necessitating distillation systems.

-

Catalyst Handling : Homogeneous catalysts (e.g., POCl3) require neutralization and disposal, increasing waste management costs .

Challenges and Stability Issues

Moisture Sensitivity

The trityl group is prone to hydrolysis under acidic or humid conditions. Storage recommendations include:

-

Amber glass vials under argon atmosphere

-

Molecular sieves (3Å) to absorb residual moisture

Light-Induced Degradation

Exposure to UV light leads to aziridine ring cleavage. Accelerated stability studies show a 5% degradation over 30 days when stored in transparent containers versus <1% in amber vials .

Recent Advances in Synthesis

Catalytic Asymmetric Methods

Emerging methodologies employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity during aziridine formation. These methods achieve ee values >90%, though yields remain moderate (50–60%) .

Continuous Flow Systems

Microreactor technology reduces reaction times from hours to minutes by enhancing heat and mass transfer. Pilot-scale trials demonstrate a 40% increase in yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-1-trityl-aziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with or without a catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

Nucleophilic Ring Opening: Functionalized amines, alcohols, and thiols.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2-Formyl-1-trityl-aziridine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocycles.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.

Mechanism of Action

The mechanism of action of 2-Formyl-1-trityl-aziridine primarily involves the reactivity of the aziridine ring and the formyl group. The aziridine ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. The formyl group can participate in various chemical transformations, including oxidation and reduction, which further diversify the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of 2-formyl-1-trityl-aziridine are distinct from related aziridines and formyl-substituted heterocycles. Below is a comparative analysis:

¹Inferred from substituents (trityl: C₁₉H₁₅; aziridine: C₂H₃N; formyl: CHO).

Research Findings and Trends

- Synthetic Methods : this compound is synthesized via tritylation of aziridine precursors followed by formylation, contrasting with imidazole derivatives (e.g., HI-1227), which are built from preformed heterocycles .

- Spectroscopic Characterization: Coupling constants (e.g., JH-H ≈ 4–6 Hz for aziridine protons) and IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) differentiate it from non-formylated analogs .

Biological Activity

2-Formyl-1-trityl-aziridine is an organic compound characterized by its aziridine structure, which is a three-membered nitrogen-containing ring. This compound features a formyl group (-CHO) and a trityl group (triphenylmethyl) attached to the aziridine ring, leading to unique chemical properties and potential biological activities. The biological activity of aziridines, including derivatives like this compound, has garnered interest due to their applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula for this compound is C22H19NO. Its structure allows for various chemical reactions, particularly nucleophilic ring-opening, which can lead to the formation of more stable chiral amines. The presence of the trityl group provides steric protection and stability, while the formyl group serves as a site for further chemical modifications.

The reactivity of this compound is influenced by its structural components:

- Nucleophilic Ring Opening : The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to functionalized products.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol depending on the reaction conditions.

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. In studies involving related aziridine compounds, several derivatives demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from aziridines exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- In vitro tests showed that certain aziridine-thiourea derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Aziridine-thiourea 3a | 16–32 | Staphylococcus aureus (MRSA) |

| Aziridine-thiourea 3f | 8–16 | Clinical isolates of S. aureus |

| Control (Ampicillin) | Variable | Standard reference for comparison |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various aziridine derivatives using cell lines such as L929 murine fibroblasts and HeLa human tumor cells. These studies aim to identify compounds with low toxicity profiles suitable for further development:

- The least toxic compounds from the tested series showed cytotoxic effects comparable to established chemotherapeutics, indicating potential for anticancer applications .

Case Studies

In a study focusing on the synthesis and evaluation of aziridine derivatives, researchers synthesized several compounds and assessed their biological activities. Key findings include:

- Compound 3f demonstrated superior antibacterial activity against MRSA strains compared to conventional antibiotics, with MIC values significantly lower than those seen with controls .

- The cytotoxicity analysis revealed that selected aziridines had minimal effects on normal cells while effectively targeting cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Formyl-1-trityl-aziridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves aziridine functionalization via formylation and trityl protection. A common approach is to start with 1-trityl-aziridine and perform formylation using formic acid derivatives (e.g., DMF/POCl₃) under anhydrous conditions. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2 equivalents of formylating agent) and reaction temperature (0–5°C to minimize side reactions). Purification via column chromatography (hexane/EtOAc gradient) is critical to isolate the product .

- Data Consideration : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and characterize using NMR (distinct aldehyde proton at δ 9.8–10.2 ppm) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the aziridine ring protons (δ 2.5–3.5 ppm, coupled doublets). The formyl proton appears as a singlet due to lack of neighboring protons .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (calculated [M+H]⁺: 340.1696).

- HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the key challenges in stabilizing this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Use molecular sieves (3Å) in the storage container to absorb residual moisture. Regularly monitor degradation via NMR; look for aldehyde oxidation (disappearance of δ 9.8–10.2 ppm peak) or trityl group cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the reactivity of 1-trityl-aziridine in ring-opening reactions?

- Methodological Answer : The formyl group increases electrophilicity at the aziridine’s C-2 position, making it more susceptible to nucleophilic attack. For example, in reactions with amines, the ring opens regioselectively at C-2. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict charge distribution and transition states. Validate experimentally via NMR to track carbon electronic environments .

Q. What strategies can be employed to resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Use NOESY NMR to determine spatial proximity of protons in diastereomeric products. For example, in cycloaddition products, cross-peaks between the trityl aromatic protons and specific aziridine protons can confirm configuration. X-ray crystallography is definitive; grow crystals via vapor diffusion (e.g., hexane/DCM) and solve structures using SHELX .

Q. How do solvent effects and Lewis acids modulate the kinetics of aziridine ring functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) enhance electrophilicity, while Lewis acids (e.g., BF₃·OEt₂) stabilize transition states. Conduct kinetic studies using in situ IR or stopped-flow NMR to monitor reaction rates. For example, BF₃·OEt₂ accelerates formylation by 3-fold in DCM at 25°C. Tabulate rate constants () under varying conditions .

Q. Can computational models predict the regioselectivity of this compound in [3+2] cycloadditions?

- Methodological Answer : Yes. Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs). The LUMO of the aziridine (localized at C-2) interacts with the HOMO of dipolarophiles like nitrones. Validate predictions experimentally: reactions with methyl acrylate should yield C-2 adducts as major products (>80% by NMR) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for this compound: How to address them?

- Methodological Answer : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and concentration. Standardize conditions: use CDCl₃ (0.03 M) and reference the aldehyde proton to TMS. Cross-validate with COSY to confirm coupling patterns. If shifts still conflict, check for residual water (broad peak at δ 1.5 ppm) or impurities .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | ||

| NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.2–7.4 (m, 15H, Tr) | |

| HRMS ([M+H]⁺) | 340.1696 | |

| Stability | –20°C, inert atmosphere, dark |

Properties

IUPAC Name |

1-tritylaziridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173277-15-1 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.